3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one
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Overview
Description
3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one is a compound with notable applications in chemistry and various scientific fields. It exhibits unique chemical properties due to its complex structure, involving a phenylsulfonyl group, a thiophenyl moiety, and a cyclopropane ring. This compound's diverse functional groups make it a valuable subject of research in pharmaceuticals, organic synthesis, and material science.
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps:
Initial Cyclopropane Ring Formation: : The cyclopropane ring can be introduced through a cyclopropanation reaction using appropriate diazo compounds and catalysts like rhodium or copper complexes.
Piperazine N-Alkylation: : This step usually involves the alkylation of piperazine with a suitable electrophile to introduce the 2-(thiophen-2-yl)cyclopropanecarbonyl moiety.
Sulfonylation: : The final step involves sulfonylation with phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial-scale production of this compound would follow optimized synthetic routes, emphasizing high yield and purity. Typical reaction conditions include:
Controlled temperatures: : Ensuring optimal reaction rates and minimizing side products.
Specialized equipment: : Utilizing reactors with precise temperature and pressure control for cyclopropanation and sulfonylation steps.
Purification steps: : Implementing chromatographic techniques and recrystallization to achieve high-purity final products.
Types of Reactions
This compound undergoes various types of reactions:
Oxidation: : The compound can be oxidized at the thiophenyl ring or the phenylsulfonyl moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions targeting the sulfonyl group or cyclopropane ring are possible using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the phenylsulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Rhodium, copper complexes for cyclopropanation; palladium on carbon for hydrogenation.
Major Products Formed
Oxidation products: : Sulfones, sulfoxides, thiophene oxides.
Reduction products: : Cyclopropane-reduced derivatives, desulfonylated products.
Substitution products: : Varied derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one has broad scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for therapeutic applications, particularly in drug design and development due to its diverse functional groups.
Industry: : Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one exerts its effects depends on its specific application:
Molecular Targets: : In biological systems, it may interact with enzymes, receptors, or DNA, leading to varied pharmacological effects.
Pathways Involved: : Its effects could involve multiple pathways, including inhibition of specific enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one stands out due to its unique structure and combination of functional groups:
Unique Properties: : The presence of a cyclopropane ring and a thiophenyl moiety offers unique reactivity and potential biological activity.
Similar Compounds: : Other compounds like 4-Phenylsulfonyl-1-(2-thiophenyl)piperazine and 3-Phenyl-1-(2-thiophenyl)piperazine share some similarities but lack the cyclopropane ring or the specific substituents that confer unique properties to this compound.
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Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-20(8-14-29(26,27)16-5-2-1-3-6-16)22-9-11-23(12-10-22)21(25)18-15-17(18)19-7-4-13-28-19/h1-7,13,17-18H,8-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMHTBUPNMWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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